![molecular formula C27H28N4O5 B11446709 2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)acetamide](/img/structure/B11446709.png)
2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)acetamide is a complex organic compound that features a unique combination of functional groups, including an imidazolidinone ring, a furan ring, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Imidazolidinone Ring: This can be achieved through the cyclization of a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan and an acyl chloride.
Formation of the Acetamide Moiety: This step involves the reaction of an amine with an acylating agent such as acetic anhydride or acetyl chloride.
Final Coupling: The final step involves coupling the intermediate compounds through a condensation reaction, often facilitated by a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The imidazolidinone ring can be reduced to form a dihydroimidazolidinone.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Furanone derivatives.
Reduction: Dihydroimidazolidinone derivatives.
Substitution: Various substituted acetamides.
Scientific Research Applications
2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or mechanical properties.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, potentially serving as a building block for polymers or other advanced materials.
Mechanism of Action
The mechanism by which 2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to a specific enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved would vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(2,5-dioxoimidazolidin-4-yl)-N-(phenylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)acetamide
- 2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(methyl)phenyl]amino}ethyl)acetamide
Uniqueness
The uniqueness of 2-(2,5-dioxoimidazolidin-4-yl)-N-(furan-2-ylmethyl)-N-(2-oxo-1-phenyl-2-{[4-(propan-2-yl)phenyl]amino}ethyl)acetamide lies in its combination of functional groups, which confer specific chemical reactivity and potential biological activity. The presence of both the furan and imidazolidinone rings, along with the acetamide moiety, makes it distinct from other similar compounds.
Properties
Molecular Formula |
C27H28N4O5 |
|---|---|
Molecular Weight |
488.5 g/mol |
IUPAC Name |
2-[[2-(2,5-dioxoimidazolidin-4-yl)acetyl]-(furan-2-ylmethyl)amino]-2-phenyl-N-(4-propan-2-ylphenyl)acetamide |
InChI |
InChI=1S/C27H28N4O5/c1-17(2)18-10-12-20(13-11-18)28-26(34)24(19-7-4-3-5-8-19)31(16-21-9-6-14-36-21)23(32)15-22-25(33)30-27(35)29-22/h3-14,17,22,24H,15-16H2,1-2H3,(H,28,34)(H2,29,30,33,35) |
InChI Key |
JUZUPNKOUAWTIY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C(C2=CC=CC=C2)N(CC3=CC=CO3)C(=O)CC4C(=O)NC(=O)N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-({[3-(3,5-dimethylphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl]acetyl}amino)benzoate](/img/structure/B11446626.png)
![6-(4-methoxybenzyl)-3-{[4-(propan-2-yl)phenyl]amino}-1,2,4-triazin-5(4H)-one](/img/structure/B11446628.png)
![2-{[4-(4-methoxyphenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfonyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B11446641.png)
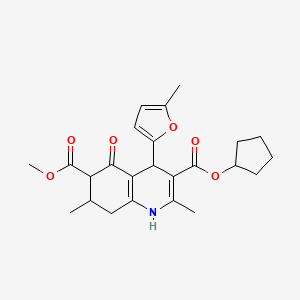
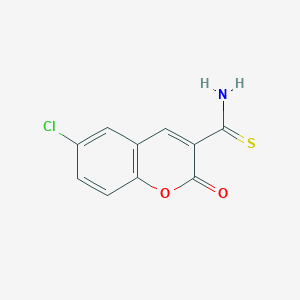
![2-[4-(dimethylamino)phenyl]-6-methyl-N-(4-methylphenyl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11446652.png)

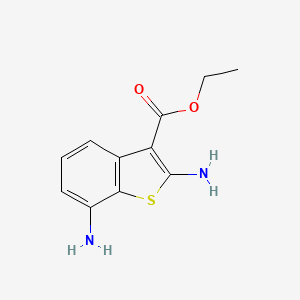
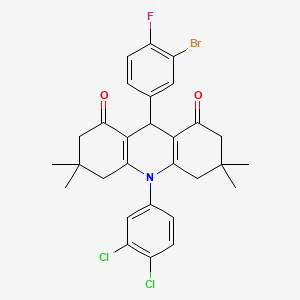
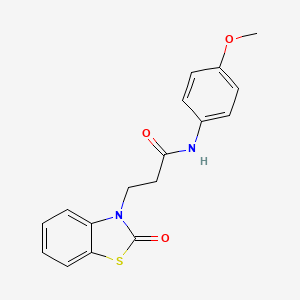
![N-(4-chlorophenyl)-6-methyl-2-(thiophen-3-yl)imidazo[1,2-a]pyridin-3-amine](/img/structure/B11446689.png)
![2-(5-chlorothiophen-2-yl)-N-[2-(morpholin-4-yl)ethyl]quinoline-4-carboxamide](/img/structure/B11446695.png)
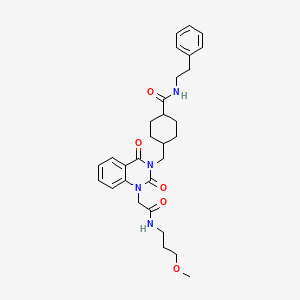
![N-[1-(1H-benzimidazol-2-yl)pentyl]acetamide](/img/structure/B11446716.png)
